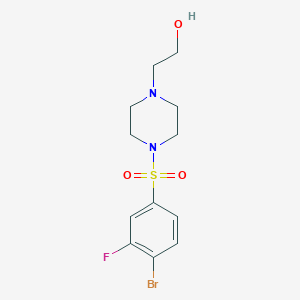
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Vue d'ensemble
Description
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H16BrFN2O3S . It contains a piperazine moiety, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a sulfonyl group attached to a bromo-fluorophenyl group, and an ethanol group attached to the piperazine ring .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . Protodeboronation of pinacol boronic esters is another reaction that might be relevant, although it’s not specifically mentioned in relation to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : Research has shown the synthesis of compounds structurally similar to 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, highlighting the optimization of technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
- Structural Analysis : Studies involving crystal structure analysis and Density Functional Theory (DFT) calculations of related compounds have been conducted to understand the reactive sites for electrophilic and nucleophilic nature of molecules, using techniques like single crystal X-ray diffraction studies (K. Kumara et al., 2017).
Chemical Properties and Applications
- Protective Group in Synthesis : The use of similar sulfonate groups in protecting hydroxyl groups in carbohydrate chemistry has been researched. These groups can be cleaved under mild conditions, demonstrating their potential application in synthesis processes (S. Spjut, W. Qian, M. Elofsson, 2010).
- Role in Drug Synthesis : Compounds with structural similarities have been synthesized and used in the formation of various drugs, such as flunarizine, demonstrating their potential as intermediates in drug synthesis (R. N. Shakhmaev, A. Sunagatullina, V. Zorin, 2016).
Molecular Interaction and Biological Activity
- Inhibitor Studies : Studies on compounds with structural similarities include their role as inhibitors in various receptors and enzymes, showcasing their biological activity and potential pharmaceutical applications (Masaki Meguro et al., 2017).
- Antioxidant Properties : Research has also been conducted on the antioxidant properties of related compounds, providing insights into their potential therapeutic applications (I. Malík et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBZYKVCFSYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



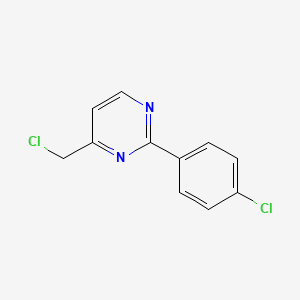
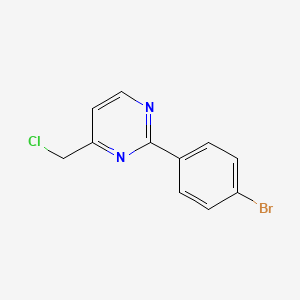
![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)
![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)

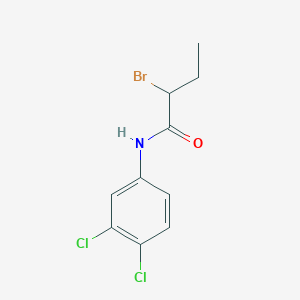
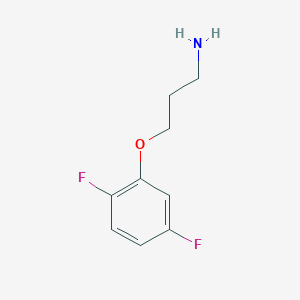

![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)
![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

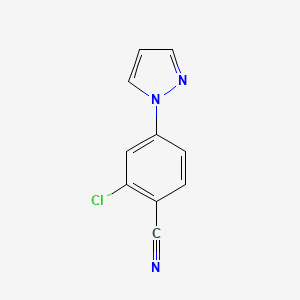
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)
